molecular formula C9H16O2 B102817 Methyl 7-octenoate CAS No. 15766-90-2

Methyl 7-octenoate

Cat. No. B102817
CAS RN: 15766-90-2
M. Wt: 156.22 g/mol
InChI Key: WEDBJXYFCNMJKA-UHFFFAOYSA-N
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Description

“Methyl 7-octenoate” is a chemical compound with the molecular formula C9H16O2 . It is also known by other names such as “Methyl caprylate” and "Methyl n-Octanoate" . It is used in the food and fragrance industry due to its fruity odor .


Synthesis Analysis

The synthesis of an ester, like “Methyl 7-octenoate”, can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of “Methyl 7-octenoate” consists of 9 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 158.238 Da .

Scientific Research Applications

Synthesis of Unusual Carotenoids

Methyl 7-octenoate has been explored in chemical reactions such as electrophilic cyclization. Alderdice and Weiler (1981) found that benzeneselenenyl chloride and aluminum chloride or benzenesulphenyl chloride and silica gel can initiate electrophilic cyclization of methyl 7-methyl-3-oxo-7-octenoate to cyclohexyl derivatives. These derivatives have potential use in the synthesis of unusual carotenoids (Alderdice & Weiler, 1981).

In Biomolecular Chemistry

In the field of biomolecular chemistry, methyl 7-octenoate derivatives have been utilized in various synthetic processes. For instance, Yokota, Nishida, and Mitsunobu (1983) conducted reactions involving methyl 7-octenoate derivatives for the preparation of specific compounds from D-glucose, highlighting its role in complex chemical synthesis (Yokota, Nishida, & Mitsunobu, 1983).

Surface Chemistry and Reaction Pathways

In surface chemistry, the reaction pathways of 7-octenoic acid, a related compound, on copper surfaces have been extensively studied. Bavisotto et al. (2021) explored its adsorption and reaction pathways, providing insights into molecular interactions on metallic surfaces (Bavisotto et al., 2021).

Diesel Fuel Chemistry

In the context of biofuels, methyl 7-octenoate's derivatives have been studied for their role in diesel fuel chemistry. Garner and Brezinsky (2011) conducted pyrolysis and oxidation experiments on biodiesel components, including methyl trans-2-octenoate, revealing its significance in understanding the chemical behavior of biofuels (Garner & Brezinsky, 2011).

Safety And Hazards

“Methyl 7-octenoate” is considered a combustible liquid. It may cause an allergic skin reaction. Avoid breathing its dust/fume/gas/mist/vapors/spray. Contaminated work clothing should not be allowed out of the workplace. Keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

methyl oct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDBJXYFCNMJKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-octenoate

Synthesis routes and methods

Procedure details

Crude 7-octenal (30.5 g) (90.0% in gas chromatography simple area %, net: 27.5 g, 0.22 mol; cis-6-octenal: 4.7% in gas chromatography simple area %, and trans-6-octenal: 4.5% in gas chromatography simple area %) was dissolved in 95% by mass acetone aqueous solution (300.0 g). After adding Jones reagent (3M chromic acid-sulfuric acid aqueous solution) (100.0 mL) and stirring at room temperature for 2 hours, isopropanol (20.0 g) was added thereto. After the precipitate was filtered off and acetone was distilled off from the filtrate, the filtrate was extracted with ethyl acetate. After the ethyl acetate layer was washed with water and saturated sodium chloride solution, the solvent was distilled off to obtain a crude product. Subsequently, this product was dissolved in methanol (300.0 g). After adding p-toluenesulfonic acid mono hydrate (3.0 g) thereto, the solution was heated at 60° C. for 2 hours. The solution was extracted with ethyl acetate, and the organic layer was washed with water and sodium carbonate aqueous solution. After that, the organic layer obtained by distilling off the solvent was distilled under a reduced pressure of 500 Pa. With this procedure, crude methyl 7-octenoate (34.3 g) (90.0% in gas chromatography simple area %, net: 30.9 g, net: 0.20 mol, yield: 91%; cis-6-octenonitrile: 4.7% in gas chromatography simple area %, and trans-6-octenonitrile: 4.5% in gas chromatography simple area %) was obtained as a distillate.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Five
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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